Bicyclo[2.2.0]hexa-2,5-diene
CAS No.: 5649-95-6
Cat. No.: VC19716041
Molecular Formula: C6H6
Molecular Weight: 78.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5649-95-6 |
|---|---|
| Molecular Formula | C6H6 |
| Molecular Weight | 78.11 g/mol |
| IUPAC Name | bicyclo[2.2.0]hexa-2,5-diene |
| Standard InChI | InChI=1S/C6H6/c1-2-6-4-3-5(1)6/h1-6H |
| Standard InChI Key | CTLSARLLLBZBRV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2C1C=C2 |
Introduction
Bicyclo[2.2.0]hexa-2,5-diene consists of two fused cyclopropane rings, creating a bicyclic framework with significant angle strain. The compound’s IUPAC name reflects its bicyclo[2.2.0] skeleton and the positions of its double bonds (2 and 5). Early ab initio calculations by Noell and Newton using a 4-31G basis set revealed that the open-shell diradical form of para-benzyne lies approximately 35 kcal/mol lower in energy than the bicyclic structure . This energy difference underscores the thermodynamic preference for aromatic systems over strained alternatives.
Theoretical studies further indicated that the ground state of Dewar benzene is a singlet, with vertical ionization energies measured at 9.0–9.4 eV via photoelectron spectroscopy . These values align with its reduced aromatic stabilization compared to benzene, which has an ionization energy of 9.24 eV. The compound’s instability arises from its bent geometry, which prevents effective π-orbital overlap.
Synthetic Routes and Characterization
Early Synthesis via Photochemical Cycloaddition
The first synthesis of bicyclo[2.2.0]hexa-2,5-diene derivatives was achieved through a photochemical [2+2] cycloaddition between dibromomaleic anhydride and dichloroethylene. This reaction produced 1,2-dibromo-3,4-dichlorocyclobutane-1,2-dicarboxylic acid, which underwent debromination using a tin/copper couple to yield dichlorocyclobutene intermediates . Subsequent photochemical addition to 2-butyne generated 5,6-dichloro-2,3-dimethylbicyclo[2.2.0]hex-2-ene dicarboxylic acids.
Key synthetic challenges included isolating stable intermediates and avoiding ring expansion to cyclopentadienones. Matrix isolation infrared spectroscopy revealed photolysis products with strong bands at 3350 cm (terminal acetylenes) and 600 cm (C-Cl stretches), suggesting the formation of diethynylethylenes .
Modern Spectroscopic Data
The NIST WebBook provides critical spectroscopic and thermodynamic data for Dewar benzene :
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 78.1118 g/mol | - | |
| Vertical Ionization Energy | 9.4 ± 0.1 eV | Photoelectron | |
| Adiabatic Ionization Energy | 9.0 ± 0.1 eV | Photoelectron |
Gas chromatography-mass spectrometry (GC-MS) analyses of photolysis volatiles detected diethynylethylenes, though conclusive identification required complementary techniques like NMR .
Photochemical Behavior and Isomerization
Dewar benzene undergoes clean photoisomerization to benzene under UV irradiation. Studies by Harman et al. demonstrated quantum yields of 0.98 at 254 nm, decreasing slightly to 0.92 at 225 nm due to competing Rydberg-state absorption . The reaction proceeds via a diradical intermediate, with the following wavelength-dependent efficiency:
| Wavelength (nm) | Quantum Yield | Standard Deviation |
|---|---|---|
| 265 | 0.907 | 0.142 |
| 254 | 0.983 | 0.062 |
| 245 | 0.982 | 0.044 |
| 225 | 0.921 | 0.107 |
This high yield underscores the compound’s role as a metastable intermediate in aromatic systems. Competing pathways, such as fulvene formation, were negligible under matrix-isolated conditions .
Applications and Significance
Mechanistic Probes in Aromaticity
Dewar benzene’s rapid isomerization to benzene has made it a benchmark for studying aromatic stabilization. Breslow’s trapping experiments with lithium dimethylamide revealed direct chlorine substitution without intermediacy of para-benzyne, challenging earlier assumptions about diradical pathways .
Precursors to Exotic Hydrocarbons
The anhydride derivatives of bicyclo[2.2.0]hexa-2,5-diene serve as precursors to cyclobutadienes and cycloheptatrienones. Photolysis of these anhydrides generates diethynylethylenes, which are valuable in synthesizing strained alkynes .
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